![molecular formula C18H21ClN2O2 B2371057 N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide CAS No. 1147510-52-8](/img/structure/B2371057.png)

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

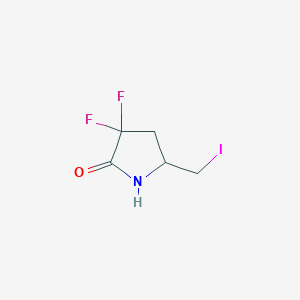

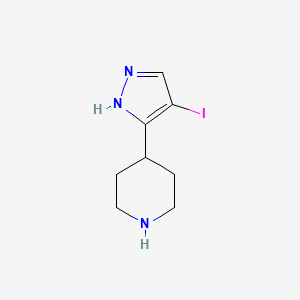

“N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a tert-butylphenoxy group, which is a type of ether .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a carboxamide group, and a tert-butylphenoxy group. The pyridine ring is aromatic and planar, while the carboxamide group can participate in hydrogen bonding. The tert-butylphenoxy group is a bulky, hydrophobic group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the carboxamide group, and the tert-butylphenoxy group. The pyridine ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in various reactions involving the carbonyl group or the amide nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring and the carboxamide group could confer polarity and the ability to participate in hydrogen bonding, affecting properties such as solubility and boiling/melting points. The tert-butylphenoxy group is a bulky, hydrophobic group, which could affect the compound’s behavior in a nonpolar environment .

Applications De Recherche Scientifique

Synthesis and Material Science

- The compound has been involved in the synthesis and properties of ortho-linked polyamides, showcasing its utility in creating materials with useful levels of thermal stability, highlighted by high glass transition temperatures and significant resistance to thermal degradation. This demonstrates its potential in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis Methodologies

- It plays a role in chemical synthesis methodologies, such as in the expedient phosphine-catalyzed annulation processes. This has led to the creation of highly functionalized tetrahydropyridines, underlining its importance in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).

Environmental Science

- In environmental science, the structural analogs of this compound have been analyzed for their temporal concentration changes in freshwater streams, contributing to understanding the impact of organic pollutants and regulatory measures on environmental safety (Quednow & Püttmann, 2009).

Pharmaceutical Research

- While excluding direct drug use and side effects, the compound and its derivatives have been subject to quantitative structure-activity relationship (QSAR) modelling studies. These studies predict biological activities against specific targets, aiding in the discovery of new therapeutic agents with potential applications in combating diseases like tuberculosis (Abdullahi, Adeniji, Arthur, & Musa, 2020).

Catalysis and Oxidation Processes

- New derivatives related to this compound have been synthesized and evaluated for their catalytic activity in cyclohexene oxidation. This highlights its role in developing new catalysts for industrial and chemical processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Orientations Futures

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action, as well as studies to optimize its synthesis and characterize its properties .

Propriétés

IUPAC Name |

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-8-14(9-7-13)23-12-11-21-17(22)15-5-4-10-20-16(15)19/h4-10H,11-12H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNHXGZDIKZQIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)